4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE
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Overview
Description
4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with ethylphenoxy and phenylpiperazine groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the ethylphenoxy and phenylpiperazine substituents through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, amines, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-ETHYLPHENOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHANOL
- **1-[2-(4-Ethylphenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol
Uniqueness
4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-2-22-8-10-25(11-9-22)35-27-20-26(29-21-30-27)32-14-12-23(13-15-32)28(34)33-18-16-31(17-19-33)24-6-4-3-5-7-24/h3-11,20-21,23H,2,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWHKQMJAAORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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